molecular formula C8H11NO3 B3251530 5-Amino-2,3-dimethoxyphenol CAS No. 209741-69-5

5-Amino-2,3-dimethoxyphenol

Cat. No.: B3251530
CAS No.: 209741-69-5
M. Wt: 169.18 g/mol
InChI Key: XYHAVIGAXZDXRF-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethoxyphenol: is an organic compound with the chemical formula C8H11NO3 . It is a white to light yellow crystalline solid that exhibits both phenolic and amine characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dimethoxyphenol can be achieved through several methods. One common approach involves the nitration of 2,3-dimethoxyphenol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dimethoxyphenol involves its interaction with various molecular targets, primarily through its phenolic and amino groups. These functional groups allow it to participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The compound can act as a substrate for enzymes like laccases, leading to the formation of radicals and subsequent polymerization or cross-linking reactions .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2,3-dimethoxyphenol is unique due to the presence of both amino and methoxy groups on the phenol ring.

Properties

IUPAC Name

5-amino-2,3-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHAVIGAXZDXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1.1 g of 2,3-dimethoxy-5-nitrophenol in 45 mL dry methanol with 200 mg of 10% Pd/C (Degussa) was hydrogenated under a hydrogen ballon overnight. The reaction was filtered through a bed of celite and evaporated and the residue was chromatographed over silica gel (ethyl acetate/hexanes 3:2 gradient to 100% ethyl acetate). The appropriate fractions were evaporated to dryness to yield an oil that was taken up in methanol to which methanolic HCl solution was added and the solvent evaporated to yield 1.0 g of the desired product 4,5-dimethoxy-3-hydroxyaniline hydrochloride. MS (m/e): 170 (MH+).
Quantity
1.1 g
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45 mL
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200 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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